1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
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Description
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a useful research compound. Its molecular formula is C17H15ClN2O3 and its molecular weight is 330.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
A compound closely related to "1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea" has been synthesized and characterized, showing bioactivity against various pathogens. The study highlighted its potential for medicinal purposes, suggesting further development into novel drugs due to its broad spectrum of activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus, though it was ineffective against Bacillus subtilis (Donlawson et al., 2020).
Interaction with Fluoride
Research into the nature of urea-fluoride interaction has provided insights into hydrogen bonding with various anions, revealing the formation of complexes and highlighting the potential of urea derivatives in creating highly stable complexes, indicating their utility in chemical synthesis and potential biological applications (Boiocchi et al., 2004).
Anticancer Potential
Another study focused on a series of N-aryl-N'-pyrimidin-4-yl ureas, leading to the discovery of potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, which are crucial for cancer treatment. This underscores the significance of urea derivatives in developing new anticancer agents (Guagnano et al., 2011).
Structural Unfolding and Complexation
Research into heterocyclic ureas demonstrated their ability to unfold and form multiply hydrogen-bonded complexes. This characteristic suggests their application in designing self-assembling materials and mimicking biological processes (Corbin et al., 2001).
Antiproliferative Activity
The synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased significant antiproliferative effects against various cancer cell lines. This finding reveals the potential of urea derivatives as BRAF inhibitors and anticancer agents, paving the way for further research in this direction (Feng et al., 2020).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHTCKGXZDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.